Cas no 1936130-77-6 (2-(6-methylpyridin-2-yl)acetaldehyde)

2-(6-Methylpyridin-2-yl)acetaldehyde is a versatile aldehyde derivative featuring a pyridine ring substituted with a methyl group at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive aldehyde group enables facile condensation, reduction, or nucleophilic addition reactions, making it useful for constructing complex heterocyclic frameworks. The electron-withdrawing pyridine moiety enhances its reactivity in certain transformations, while the methyl group can influence steric and electronic properties. The compound is typically handled under controlled conditions due to its sensitivity. Its well-defined structure and functional group compatibility make it a practical choice for targeted synthetic applications.
2-(6-methylpyridin-2-yl)acetaldehyde structure
1936130-77-6 structure
商品名:2-(6-methylpyridin-2-yl)acetaldehyde
CAS番号:1936130-77-6
MF:C8H9NO
メガワット:135.163161993027
CID:6157021
PubChem ID:15802801

2-(6-methylpyridin-2-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(6-methylpyridin-2-yl)acetaldehyde
    • EN300-1811515
    • SCHEMBL247492
    • 1936130-77-6
    • インチ: 1S/C8H9NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,6H,5H2,1H3
    • InChIKey: CBXURAGGQYDIDE-UHFFFAOYSA-N
    • ほほえんだ: O=CCC1C=CC=C(C)N=1

計算された属性

  • せいみつぶんしりょう: 135.068413911g/mol
  • どういたいしつりょう: 135.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 30Ų

2-(6-methylpyridin-2-yl)acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811515-1.0g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
1g
$1286.0 2023-06-01
Enamine
EN300-1811515-0.05g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
0.05g
$587.0 2023-09-19
Enamine
EN300-1811515-0.25g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
0.25g
$642.0 2023-09-19
Enamine
EN300-1811515-10g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
10g
$3007.0 2023-09-19
Enamine
EN300-1811515-1g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
1g
$699.0 2023-09-19
Enamine
EN300-1811515-0.5g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
0.5g
$671.0 2023-09-19
Enamine
EN300-1811515-0.1g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
0.1g
$615.0 2023-09-19
Enamine
EN300-1811515-10.0g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
10g
$5528.0 2023-06-01
Enamine
EN300-1811515-5.0g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
5g
$3728.0 2023-06-01
Enamine
EN300-1811515-2.5g
2-(6-methylpyridin-2-yl)acetaldehyde
1936130-77-6
2.5g
$1370.0 2023-09-19

2-(6-methylpyridin-2-yl)acetaldehyde 関連文献

2-(6-methylpyridin-2-yl)acetaldehydeに関する追加情報

Research Briefing on 1936130-77-6 and 2-(6-methylpyridin-2-yl)acetaldehyde in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of small molecules, such as 1936130-77-6 and 2-(6-methylpyridin-2-yl)acetaldehyde, in drug discovery and development. These compounds have garnered attention due to their unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on these molecules, focusing on their synthesis, biological activity, and relevance in medicinal chemistry.

The compound 1936130-77-6, a CAS-registered small molecule, has been investigated for its role as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its utility in constructing heterocyclic frameworks, which are prevalent in many FDA-approved drugs. Meanwhile, 2-(6-methylpyridin-2-yl)acetaldehyde, a derivative of pyridine, has shown promise as a versatile building block in organic synthesis, particularly in the development of kinase inhibitors and other targeted therapies.

One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 1936130-77-6 via a novel palladium-catalyzed cross-coupling reaction. The researchers reported a high yield (85%) and excellent purity, making this method scalable for industrial applications. The study also highlighted the compound's stability under physiological conditions, suggesting its potential as a drug candidate or intermediate.

In parallel, research on 2-(6-methylpyridin-2-yl)acetaldehyde has focused on its role in the synthesis of JAK2 inhibitors, a class of drugs targeting inflammatory diseases and cancers. A 2024 study in ACS Chemical Biology detailed its use in a multi-step synthesis of a potent JAK2 inhibitor, with the aldehyde group serving as a critical handle for further functionalization. The resulting compound exhibited nanomolar activity in biochemical assays, underscoring the importance of this building block in drug design.

Both compounds have also been explored for their potential in PROTAC (Proteolysis Targeting Chimera) technology. A recent preprint on bioRxiv (2024) described the incorporation of 1936130-77-6 into a PROTAC molecule targeting BRD4, a protein implicated in various cancers. The study reported enhanced degradation efficiency compared to traditional inhibitors, opening new avenues for targeted protein degradation therapies.

From a safety and pharmacokinetic perspective, preliminary in vitro studies of 2-(6-methylpyridin-2-yl)acetaldehyde derivatives have shown favorable metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes. These findings, published in European Journal of Medicinal Chemistry (2023), suggest good drug-like properties for further optimization.

In conclusion, the ongoing research on 1936130-77-6 and 2-(6-methylpyridin-2-yl)acetaldehyde demonstrates their growing importance in pharmaceutical development. Their versatility as synthetic intermediates and potential as core structures for bioactive molecules position them as valuable tools in the medicinal chemist's arsenal. Future studies should focus on expanding their applications in targeted therapies and exploring their mechanisms of action at the molecular level.

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